N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Description
N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a pyridine-based acetamide derivative characterized by:
- tert-butyl groups at the pyridine C6 and acetamide N-positions.
- A cyano (-CN) group at pyridine C2.
- A trifluoromethyl (-CF₃) group at pyridine C3.
- A sulfanyl (-S-) linker connecting the pyridine to the acetamide moiety.
Properties
IUPAC Name |
N-tert-butyl-2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3OS/c1-15(2,3)12-7-11(17(18,19)20)10(8-21)14(22-12)25-9-13(24)23-16(4,5)6/h7H,9H2,1-6H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSKRZBDLORMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Compound A : 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide ()
- Differences :
- Replaces pyridine C4-CF₃ with a phenyl group .
- Acetamide N-substituent is a 2-chloro-5-(trifluoromethyl)phenyl group.
- Impact: Increased molecular weight (503.97 g/mol vs. ~450 g/mol estimated for the target compound). Chlorine introduces additional steric and electronic effects .
Compound B : 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide ()
- Differences :
- Pyridine C6 substituent is a benzyl group instead of tert-butyl.
- Lacks the N-tert-butyl acetamide group.
- Impact :
Variations in the Acetamide Substituent
Compound C : N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Differences :
- Replaces the pyridine core with a triazole-pyrazine heterocycle .
- Retains the N-tert-butyl acetamide group.
- Impact: Altered aromatic system (triazole-pyrazine vs. Higher nitrogen content (C₁₃H₁₈N₆OS) may influence polarity and bioavailability .
Compound D : 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide ()
- Differences :
- Pyridine C6 substituent is a bulky adamantyl group .
- Acetamide N-substituents are diethyl groups instead of tert-butyl.
- Diethyl groups reduce steric hindrance compared to tert-butyl, possibly increasing enzymatic degradation .
Molecular Weight and Purity
| Compound | Molecular Weight (g/mol) | Purity |
|---|---|---|
| Target Compound | ~450 (estimated) | N/A |
| Compound A () | 503.97 | N/A |
| Compound B () | 359.35 | N/A |
| Compound C () | 306.39 | 95% |
- The target compound’s tert-butyl and trifluoromethyl groups contribute to a higher estimated molecular weight compared to simpler analogs like Compound B.
Functional Group Effects
- Trifluoromethyl (-CF₃) : Enhances electronegativity and stability against oxidation (common in agrochemicals/pharmaceuticals).
- Cyano (-CN): Acts as a hydrogen-bond acceptor, influencing intermolecular interactions.
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